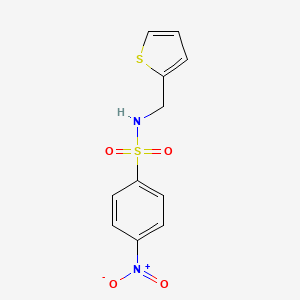
4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” is a derivative of benzenesulfonamide . It is a white solid with a melting point of 154–156 °C . This compound has been identified as a potent inhibitor of the H5N1 influenza A virus .
Synthesis Analysis
The synthesis of “4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . The yield of this reaction is reported to be 36% .Molecular Structure Analysis
The molecular structure of “4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” can be analyzed using 1H NMR spectroscopy. The 1H NMR spectrum (400 MHz, CDCl3) shows peaks at δ 8.32 (d, J = 8.8 Hz, 2H), 8.00 (d, J = 8.9 Hz, 2H), 7.20–7.13 (m, 2H), 6.91–6.82 (m, 2H), 5.09 (t, J = 5.6 Hz, 1H), 4.47 (d, J = 5.4 Hz, 2H) .Chemical Reactions Analysis
“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” has been identified as a potent inhibitor of the H5N1 influenza A virus . This suggests that it may interact with the M2 proton channel of the virus, thereby inhibiting its replication .Physical And Chemical Properties Analysis
“4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide” is a white solid with a melting point of 154–156 °C . Its molecular weight is 202.188 .Wissenschaftliche Forschungsanwendungen
Inhibitors of Kynurenine 3-Hydroxylase :Sulfonamides like 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide have been studied as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are important for exploring the pathophysiological role of the kynurenine pathway in neuronal injury. For instance, specific sulfonamides showed potent inhibitory activity in vitro and were effective in blocking kynurenine 3-hydroxylase in animal models (Röver et al., 1997).
Solid-Phase Synthesis Applications :Sulfonamides, including 4-nitro derivatives, have been used as key intermediates in solid-phase synthesis. They facilitate various chemical transformations and the production of diverse privileged scaffolds, showcasing their versatility in chemical synthesis (Fülöpová & Soural, 2015).
First Hyperpolarizability and Optical Properties :Compounds like 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide have been evaluated for their first hyperpolarizability, which is a measure of their nonlinear optical properties. These studies are crucial for the development of new materials with potential applications in photonics and optoelectronics (Kucharski et al., 1999).
Pro-Apoptotic Effects in Cancer Cells :Certain sulfonamide derivatives, including 4-nitro variants, have been synthesized and shown to induce pro-apoptotic effects in cancer cells. This suggests their potential application in cancer therapy through the activation of specific cellular pathways (Cumaoğlu et al., 2015).
Antifungal Activity :Sulfonamide compounds, including 4-nitro derivatives, have been synthesized and shown to possess potent antifungal activity. This indicates their potential use in the development of new antifungal agents (Gupta & Halve, 2015).
Coordination Chemistry and Electronic Properties :The coordination chemistry of compounds like 4-nitro-N-(quinolin-8-yl)benzenesulfonamide has been studied. This research expands our understanding of the electronic properties and potential applications of these compounds in various fields, including materials science (Gole et al., 2021).
Inhibition of Carbonic Anhydrase :Ureido-substituted benzenesulfonamides, a class to which 4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide belongs, have been shown to inhibit carbonic anhydrase. This inhibition has potential therapeutic applications, particularly in treating conditions like glaucoma (Pacchiano et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S2/c14-13(15)9-3-5-11(6-4-9)19(16,17)12-8-10-2-1-7-18-10/h1-7,12H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZYPANIMNJWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

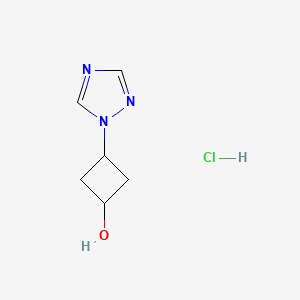
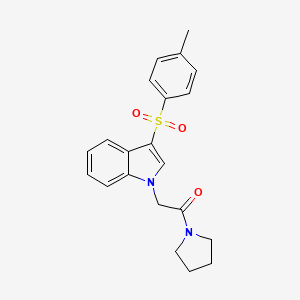
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2711743.png)
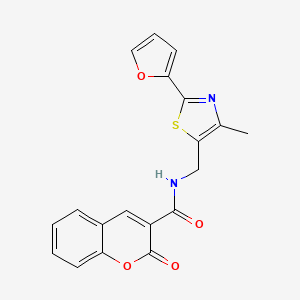
![Ethyl 2-tert-butyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2711745.png)
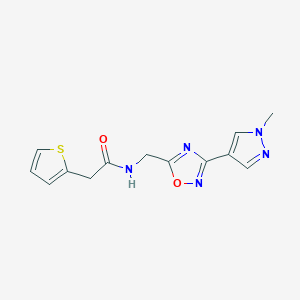
![5-((4-Hydroxypiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711747.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2711753.png)
![(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2711756.png)
![2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2711757.png)
![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-fluorophenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2711758.png)

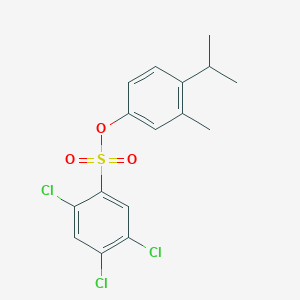
![N-(1-cyanocyclohexyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2711762.png)